![molecular formula C11H11NO B1468350 [3-(2-Oxopropyl)phenyl]acetonitrile CAS No. 1253582-49-8](/img/structure/B1468350.png)
[3-(2-Oxopropyl)phenyl]acetonitrile
Overview
Description
Scientific Research Applications
Substituent Effects on Oxidation and Reduction Potentials
A study on the oxidation and reduction potentials of para-substituted phenylthiyl radicals in acetonitrile reveals insights into the thermochemistry of short-lived phenylsulfenium cations in solution. This research could provide foundational knowledge for understanding the behavior of similar compounds, including "[3-(2-Oxopropyl)phenyl]acetonitrile," in various solvents and under different redox conditions (Larsen et al., 2001).
Fluorescence Sensing of Fluoride
The development of new colorimetric and ratiometric fluorescent chemosensors for fluoride, utilizing phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives in acetonitrile, highlights the potential for creating sensitive detection methods for specific ions or molecules. Such research can pave the way for using "[3-(2-Oxopropyl)phenyl]acetonitrile" in sensing applications or as part of molecular probes (Peng et al., 2005).
High-spin Iron(IV)-oxo Complexes
Investigating high-spin iron(IV)-oxo complexes supported by a trigonal nonheme pyrrolide platform in acetonitrile sheds light on oxygen-atom transfer mechanisms and the mediation of intermolecular C-H oxidation. This type of research can inform the design and synthesis of catalysts or reactive intermediates based on similar structural frameworks, including "[3-(2-Oxopropyl)phenyl]acetonitrile" (Bigi et al., 2012).
Catalysis in Pharmaceutical Synthesis
A novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile using dimethyl carbonate demonstrates the importance of catalyst development in pharmaceutical synthesis. Such methodologies could be applicable to the synthesis of derivatives of "[3-(2-Oxopropyl)phenyl]acetonitrile" for medicinal chemistry applications (Molleti & Yadav, 2017).
Solid Electrolyte Interface Formation
The use of (phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive in lithium-ion batteries to form a solid electrolyte interface illustrates the potential of acetonitrile derivatives in improving energy storage technologies. This suggests possible research directions for "[3-(2-Oxopropyl)phenyl]acetonitrile" in battery materials or as part of electrolyte formulations (Deng et al., 2019).
properties
IUPAC Name |
2-[3-(2-oxopropyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(13)7-11-4-2-3-10(8-11)5-6-12/h2-4,8H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJRWJKMNDWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC(=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Oxopropyl)phenyl]acetonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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